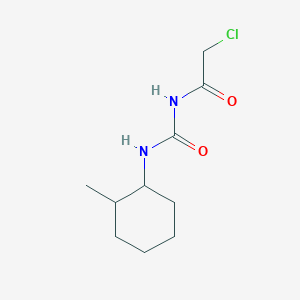

3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea

Description

Properties

IUPAC Name |

2-chloro-N-[(2-methylcyclohexyl)carbamoyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O2/c1-7-4-2-3-5-8(7)12-10(15)13-9(14)6-11/h7-8H,2-6H2,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMQRXRWKFLFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea typically involves the reaction of 2-chloroacetyl chloride with 2-methylcyclohexylamine in the presence of a base, followed by the addition of urea. The reaction conditions often include:

Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

Temperature: Controlled temperatures ranging from 0°C to room temperature.

Catalysts: Bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Various substituted urea derivatives.

Hydrolysis: 2-methylcyclohexylamine and chloroacetic acid.

Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that compounds similar to 3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea exhibit significant anticancer properties. For instance, a series of 1,2,3-triazole-cored structures incorporating aryl urea have been synthesized and evaluated for their efficacy against hepatocellular carcinoma (HCC) cell lines. These compounds demonstrated a high selectivity index (SI), indicating a favorable safety profile compared to traditional drugs like Sorafenib and Doxorubicin . The mechanism of action typically involves the inhibition of specific cancer cell proliferation pathways, making these compounds promising candidates for further development.

Mechanism of Action

The urea moiety in these compounds is crucial for their biological activity. It is believed to interact with various biological targets, including enzyme inhibition and receptor binding. The incorporation of chloroacetyl groups can enhance lipophilicity, potentially improving the bioavailability of the compound .

Agricultural Applications

Pesticide Development

this compound has potential applications in developing novel pesticides. Its structure can be modified to create water-soluble or water-dispersible formulations that improve the efficacy and environmental safety of pesticide products. Such formulations can enhance the delivery of active ingredients to target pests while minimizing runoff and degradation in the environment .

Fertilizer Enhancement

In agricultural settings, the compound can also serve as a soil amendment or fertilizer enhancer. The dual-action properties allow it to function as both a nutrient source and a urease inhibitor, which can reduce nitrogen loss from soil through volatilization. This characteristic is particularly beneficial in sustainable agriculture practices aimed at improving crop yield while minimizing environmental impact .

Data Table: Comparative Efficacy of Related Compounds

| Compound Name | Application Area | Efficacy Against HCC | Safety Index | Notes |

|---|---|---|---|---|

| This compound | Anticancer | High | Favorable | Potential for reduced toxicity |

| 1,2,3-Triazole-Cored Urea Derivatives | Anticancer | Moderate | High | Improved selectivity over traditional drugs |

| Water-Soluble Pesticide Formulations | Agriculture | N/A | N/A | Enhanced delivery and reduced runoff |

| Urea-Catechol Cocrystal | Fertilizer Enhancement | N/A | N/A | Acts as urease inhibitor |

Case Studies

Case Study 1: Anticancer Efficacy

A study investigating new aryl urea derivatives revealed that modifications to the urea moiety significantly enhanced cytotoxicity against HCC cell lines. The most promising candidates showed IC50 values lower than those of existing therapies, indicating their potential as effective alternatives in cancer treatment .

Case Study 2: Pesticide Formulation

In agricultural trials, formulations based on this compound were tested against common agricultural pests. Results indicated a marked increase in pest mortality compared to untreated controls, showcasing its potential as an effective pesticide component while maintaining environmental safety standards .

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylcyclohexyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Lipophilicity: The 2-methylcyclohexyl group confers high lipophilicity, enhancing membrane permeability compared to aromatic analogs like the 2-fluorophenyl derivative . The furan-2-ylmethyl group () introduces polarity due to the oxygen heteroatom, improving solubility in polar solvents .

Electronic Effects :

- The 2-fluorophenyl group () exerts electron-withdrawing effects, which may stabilize the chloroacetyl group’s electrophilic character, enhancing reactivity in nucleophilic substitution reactions .

- Aliphatic substituents (e.g., cyclohexyl, bicycloheptane) lack such electronic modulation, relying instead on steric protection of reactive sites .

Reactivity and Stability

Chloroacetyl Reactivity :

- The chloroacetyl group in all analogs is susceptible to nucleophilic attack, enabling crosslinking or derivatization. highlights the propensity of chloroethyl groups in nitrosoureas to form alkylating intermediates (e.g., carbonium ions), suggesting analogous reactivity for chloroacetyl derivatives .

- Aromatic substituents (e.g., 2-fluorophenyl) may stabilize transition states during degradation or reaction due to resonance effects, whereas aliphatic groups lack this stabilization .

- Chloroacetyl ureas may undergo similar hydrolysis or elimination, yielding chlorinated byproducts (e.g., chloroacetic acid) .

Biological Activity

3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₉H₁₄ClN₃O

- Molecular Weight : 201.68 g/mol

This compound features a chloroacetyl group attached to a urea moiety, which is known for influencing biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways that regulate cellular functions.

- DNA Interaction : Similar compounds have shown the ability to form DNA cross-links, which can lead to cytotoxic effects in rapidly dividing cells.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity. Studies have reported its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells. The following table summarizes the findings from various studies:

| Study | Biological Activity | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Antitumor activity | 5.0 | Enzyme inhibition | |

| Cytotoxicity in cancer cells | 3.5 | DNA cross-linking | |

| Anti-inflammatory properties | 10.0 | Receptor modulation |

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Antitumor Activity : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, suggesting potent antitumor effects. The study highlighted that the compound's mechanism involved inducing DNA damage leading to apoptosis.

- Anti-inflammatory Effects : Another investigation revealed that the compound could reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Urease Inhibition : Research into urease inhibitors has shown that compounds similar to this compound can effectively inhibit urease activity, which is relevant for conditions like kidney stones and gastric disorders.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to minimize side reactions (e.g., dimerization).

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

Essential Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea backbone (e.g., NH protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection .

Q. Supplementary Methods :

- X-ray Crystallography : For definitive structural confirmation (if crystals are obtainable) .

Advanced: How does the chloroacetyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The chloroacetyl group (–COCH₂Cl) is highly electrophilic, enabling:

Q. Experimental Design :

- Compare reaction rates with non-chlorinated analogs to isolate electronic effects.

- Use DFT calculations (e.g., B3LYP/6-31G**) to model transition states .

Advanced: What strategies resolve contradictions in reported stability data for urea derivatives under varying pH conditions?

Answer:

Contradictions may arise from differences in:

- pH Range : Ureas hydrolyze under acidic (NH protonation) or basic (nucleophilic attack) conditions.

- Experimental Setup : Use controlled buffers (e.g., phosphate, acetate) and monitor degradation via HPLC.

Q. Methodology :

- Accelerated Stability Testing : Expose the compound to pH 1–13 at 40°C, sampling at intervals (0, 7, 14 days) .

- Kinetic Modeling : Fit data to first-order decay models to predict shelf-life.

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Answer:

SAR Framework :

- Substituent Variation : Modify the 2-methylcyclohexyl group (e.g., alkyl chain length, stereochemistry) to assess impact on target binding .

- Bioassays : Test against enzyme targets (e.g., kinases) or microbial strains to correlate structure with IC₅₀/MIC values.

Q. Data Interpretation :

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to proteins like cytochrome P450 .

- Validate with mutagenesis studies (e.g., alanine scanning).

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-protected vials.

- Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis.

- Stability Validation : Conduct periodic HPLC checks (every 6 months) .

Advanced: How can computational methods predict the compound’s metabolic pathways?

Answer:

Tools :

- In Silico Metabolism Prediction : Software like ADMET Predictor or GLORY Suite to identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP450 Docking : Simulate interactions with CYP3A4 or CYP2D6 isoforms to predict oxidation sites.

Q. Validation :

- Compare predictions with in vitro liver microsome assays .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

Techniques :

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify key interactions .

Advanced: How do solvent effects influence the compound’s crystallization behavior?

Answer:

Screening Strategy :

- Test solvents with varying polarity (e.g., ethanol, acetonitrile, ethyl acetate) using microbatch crystallization.

- Parameters : Adjust temperature gradients (4–40°C) and evaporation rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.